molecular formula C15H9ClFN3O2 B13502483 4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid

4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid

Cat. No.: B13502483
M. Wt: 317.70 g/mol
InChI Key: QFHNTTPBFYJMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid is a synthetic organic compound with significant applications in medicinal chemistry. It is known for its potential therapeutic properties, particularly in the treatment of various diseases. The compound is characterized by its quinazoline core structure, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid typically involves multiple steps, starting with the preparation of the quinazoline core One common method involves the reaction of 2-aminobenzonitrile with formamide to form the quinazoline ringThe final step involves the carboxylation of the quinazoline ring to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolines, which can be further functionalized for specific applications .

Scientific Research Applications

4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various cellular pathways, leading to therapeutic effects. The molecular targets and pathways involved vary depending on the specific application and disease context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted therapeutic applications and scientific research .

Properties

Molecular Formula

C15H9ClFN3O2

Molecular Weight

317.70 g/mol

IUPAC Name

4-(3-chloro-4-fluoroanilino)quinazoline-6-carboxylic acid

InChI

InChI=1S/C15H9ClFN3O2/c16-11-6-9(2-3-12(11)17)20-14-10-5-8(15(21)22)1-4-13(10)18-7-19-14/h1-7H,(H,21,22)(H,18,19,20)

InChI Key

QFHNTTPBFYJMQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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